molecular formula C6H10KO5S+ B11727607 Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid

Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid

Cat. No.: B11727607
M. Wt: 233.31 g/mol
InChI Key: VSFOXJWBPGONDR-UHFFFAOYSA-N
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Description

It is a white to almost white powder or crystal that is soluble in water . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with potassium hydroxide, followed by esterification with acrylic acid . The reaction conditions typically involve:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Water or an organic solvent like ethanol.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with controlled temperature and pressure conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

Scientific Research Applications

Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3-(prop-2-enoyloxy)propane-1-sulfonic acid is unique due to its specific combination of acrylate and sulfonic acid groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in applications requiring high water solubility and reactivity with various chemical species .

Properties

Molecular Formula

C6H10KO5S+

Molecular Weight

233.31 g/mol

IUPAC Name

potassium;3-prop-2-enoyloxypropane-1-sulfonic acid

InChI

InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1

InChI Key

VSFOXJWBPGONDR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCS(=O)(=O)O.[K+]

Origin of Product

United States

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